Cas no 1929360-80-4 (Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate)

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 1929360-80-4
- Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate
- EN300-27146376
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- インチ: 1S/C14H13BrClNO2/c1-4-19-14(18)9-6-17-10-5-7(2)12(15)8(3)11(10)13(9)16/h5-6H,4H2,1-3H3
- InChIKey: FKUFTOCSTKEFOB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC2C(=C(C(C(=O)OCC)=CN=2)Cl)C=1C
計算された属性
- せいみつぶんしりょう: 340.98182g/mol
- どういたいしつりょう: 340.98182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 39.2Ų
Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27146376-0.1g |
ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95.0% | 0.1g |
$282.0 | 2025-03-20 | |
Enamine | EN300-27146376-0.5g |
ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95.0% | 0.5g |
$636.0 | 2025-03-20 | |
Enamine | EN300-27146376-0.05g |
ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95.0% | 0.05g |
$188.0 | 2025-03-20 | |
1PlusChem | 1P028COO-50mg |
ethyl6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95% | 50mg |
$286.00 | 2023-12-19 | |
1PlusChem | 1P028COO-100mg |
ethyl6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95% | 100mg |
$399.00 | 2023-12-19 | |
1PlusChem | 1P028COO-2.5g |
ethyl6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95% | 2.5g |
$2032.00 | 2023-12-19 | |
1PlusChem | 1P028COO-5g |
ethyl6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95% | 5g |
$2979.00 | 2023-12-19 | |
Aaron | AR028CX0-50mg |
ethyl6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95% | 50mg |
$284.00 | 2025-02-16 | |
Aaron | AR028CX0-100mg |
ethyl6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95% | 100mg |
$413.00 | 2025-02-16 | |
Aaron | AR028CX0-500mg |
ethyl6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate |
1929360-80-4 | 95% | 500mg |
$900.00 | 2025-02-16 |
Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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2. Back matter
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylateに関する追加情報
Comprehensive Guide to Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS No. 1929360-80-4)
Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS No. 1929360-80-4) is a highly specialized quinoline derivative with significant applications in pharmaceutical research and organic synthesis. This compound belongs to the class of heterocyclic compounds, which are widely studied for their bioactive properties. The presence of bromo, chloro, and methyl substituents on the quinoline backbone enhances its reactivity, making it a valuable intermediate in medicinal chemistry.
The molecular structure of Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate features a quinoline core substituted with bromine at the 6-position, chlorine at the 4-position, and methyl groups at the 5- and 7-positions. The ethyl carboxylate moiety at the 3-position further increases its versatility in synthetic applications. Researchers often inquire about the synthesis of quinoline derivatives and their role in drug discovery, making this compound a topic of interest in academic and industrial labs.
One of the key reasons for the growing interest in Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is its potential as a building block for anticancer agents and antimicrobial compounds. Recent studies highlight the importance of halogenated quinolines in developing new therapeutics, particularly in targeting resistant bacterial strains. With the rise of antibiotic resistance, scientists are exploring novel quinoline-based scaffolds to design next-generation drugs.
In addition to its pharmaceutical applications, Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is also used in material science. Its unique electronic properties make it suitable for developing organic semiconductors and fluorescent probes. Researchers frequently search for halogenated heterocycles for OLEDs, and this compound's structural features align well with such applications.
The synthesis of Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate typically involves multi-step reactions, including bromination, chlorination, and esterification. Optimization of these processes is a common topic in organic chemistry forums, where scientists discuss yield improvement and greener synthetic routes. Given the increasing demand for sustainable chemistry, methods like catalytic halogenation and microwave-assisted synthesis are gaining traction.
From a commercial perspective, Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is supplied by several specialty chemical manufacturers. Buyers often look for high-purity quinoline derivatives with detailed analytical data, such as HPLC and NMR spectra. The compound's stability under standard storage conditions (room temperature, dry environment) makes it a practical choice for research labs.
Recent advancements in computational chemistry have enabled better prediction of the properties and reactivity of Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate. Tools like molecular docking and DFT calculations help researchers understand its interactions with biological targets, accelerating drug discovery efforts. Questions about QSAR modeling of quinoline compounds are frequently seen in scientific discussions.
In summary, Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS No. 1929360-80-4) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity profile continue to attract attention from researchers worldwide. As the demand for innovative heterocyclic building blocks grows, this compound is poised to play a pivotal role in advancing scientific and industrial developments.
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